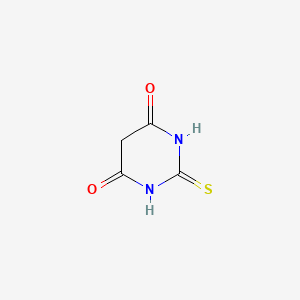

Thiobarbituric acid

説明

特性

IUPAC Name |

2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUGGBMJDPOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31645-12-2 (mono-hydrochloride salt) | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060124 | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiobarbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-17-6 | |

| Record name | Thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Thiobarbituric Acid Reactive Substances (TBARS) Assay: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely utilized method for the measurement of lipid peroxidation. As a key indicator of oxidative stress, the TBARS assay is a valuable tool in a multitude of research and development settings, from basic scientific inquiry to the evaluation of therapeutic interventions. This document will detail the core principles of the assay, provide comprehensive experimental protocols, present quantitative data for comparative analysis, and illustrate relevant biological and experimental workflows.

Core Principles of the TBARS Assay

The TBARS assay is predicated on the reaction between this compound (TBA) and malondialdehyde (MDA), a naturally occurring product of lipid peroxidation.[1] In the presence of acid and heat, two molecules of TBA react with one molecule of MDA to form a pink, fluorescent adduct, the MDA-TBA adduct.[2][3] The intensity of the color, which can be quantified spectrophotometrically at approximately 532 nm, is directly proportional to the level of MDA in the sample.[2][4]

While MDA is the primary reactant, other aldehydes and biomolecules can also react with TBA to form similar colored compounds.[1] Therefore, the assay measures "this compound reactive substances" in general, providing a broader assessment of lipid peroxidation. Despite its limitations in specificity, the TBARS assay remains a popular method due to its simplicity, sensitivity, and cost-effectiveness.[4]

The overall process of lipid peroxidation involves three key stages: initiation, propagation, and termination. The initiation phase begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) by a reactive oxygen species (ROS), forming a lipid radical. This highly reactive molecule then enters the propagation phase, reacting with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from a neighboring PUFA, creating a new lipid radical and a lipid hydroperoxide, thus continuing the chain reaction. This cascade of events ultimately leads to the degradation of lipids and the formation of various byproducts, including MDA.[1]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Oxidative Stress and Lipid Peroxidation Signaling Pathway

Caption: Oxidative stress-induced lipid peroxidation pathway.

TBARS Assay Experimental Workflow

Caption: General experimental workflow for the TBARS assay.

Quantitative Data Summary

The following table summarizes representative MDA concentrations measured by the TBARS assay in various biological samples under different conditions. It is important to note that values can vary significantly based on the specific protocol, sample handling, and the population or animal model studied.

| Biological Sample | Condition | MDA Concentration (µM) | Reference(s) |

| Human Plasma | Healthy Control | 0.58 ± 0.15 | [5] |

| Multiple Sclerosis Patients | 1.49 ± 0.46 | [5] | |

| Healthy Control | 1.01 | [6] | |

| Type 2 Diabetes Patients | 1.83 | [6] | |

| Human Serum | Healthy Control | 0.93 ± 0.39 | [7] |

| Type 2 Diabetes Patients | 2.65 ± 1.33 | [7] | |

| Healthy Control | 0.79 ± 0.23 | [8] | |

| Potentially Malignant Disorders | 2.48 ± 0.51 | [8] | |

| Rat Liver Tissue | Control | ~0.25 nmol/mg protein | [9] |

| Physical Stress (1 day) | ~0.35 nmol/mg protein | [9] | |

| Control | ~19 nmol/g tissue | [10] | |

| tert-Butyl Hydroperoxide (1mM) | ~156 nmol/g tissue | [10] | |

| Human Lymphocytes (in vitro) | Control (untreated) | Baseline | [11] |

| Hydrogen Peroxide (200 µM) | Significant Increase | [11] |

Note: Values were converted to µM where necessary for comparison. Original units are provided where conversion is not straightforward.

Detailed Experimental Protocols

The following are detailed methodologies for performing the TBARS assay on common biological samples.

Protocol for Plasma/Serum Samples

Materials:

-

This compound (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl) or other suitable acid

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Butanol (optional, for extraction)

-

Phosphate buffered saline (PBS)

-

Microcentrifuge tubes

-

Water bath or heating block

-

Spectrophotometer or microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of MDA standards of known concentrations (e.g., 0, 1, 2, 5, 10, 20 µM) by diluting the 1,1,3,3-tetramethoxypropane stock solution in PBS.

-

Sample Preparation:

-

Collect blood in appropriate tubes (e.g., with EDTA for plasma).

-

Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.

-

Carefully collect the plasma or serum.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, add 100 µL of plasma/serum or standard.

-

Add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 3000 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA.

-

-

Incubation:

-

Incubate the tubes in a boiling water bath for 10-15 minutes.

-

Cool the tubes on ice to stop the reaction.

-

-

Measurement:

-

(Optional) If the sample is cloudy, add 400 µL of butanol, vortex, and centrifuge. Measure the absorbance of the butanol layer.

-

Transfer 150-200 µL of the reaction mixture (or butanol layer) to a 96-well plate.

-

Read the absorbance at 532 nm.

-

-

Calculation:

-

Subtract the absorbance of the blank (0 µM MDA) from all readings.

-

Plot the standard curve of absorbance versus MDA concentration.

-

Determine the concentration of MDA in the samples from the standard curve.

-

Protocol for Tissue Homogenates

Materials:

-

Same as for plasma/serum.

-

Homogenization buffer (e.g., ice-cold PBS with protease inhibitors).

-

Tissue homogenizer.

Procedure:

-

Standard Curve Preparation: As described in Protocol 4.1.

-

Sample Preparation:

-

Excise and weigh the tissue of interest.

-

Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize the results.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, add 100 µL of the tissue supernatant or standard.

-

Follow steps 3.3 to 3.5 from Protocol 4.1.

-

-

Incubation: Follow step 4 from Protocol 4.1.

-

Measurement: Follow step 5 from Protocol 4.1.

-

Calculation:

-

Follow the calculation steps from Protocol 4.1.

-

Normalize the MDA concentration to the protein concentration of the sample (e.g., in nmol MDA/mg protein).

-

Protocol for Cell Lysates

Materials:

-

Same as for plasma/serum.

-

Cell lysis buffer (e.g., RIPA buffer or PBS with detergents).

-

Cell scraper.

Procedure:

-

Standard Curve Preparation: As described in Protocol 4.1.

-

Sample Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer and a cell scraper.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

Determine the protein concentration of the lysate for normalization.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, add 100 µL of the cell lysate or standard.

-

Follow steps 3.3 to 3.5 from Protocol 4.1.

-

-

Incubation: Follow step 4 from Protocol 4.1.

-

Measurement: Follow step 5 from Protocol 4.1.

-

Calculation:

-

Follow the calculation steps from Protocol 4.1.

-

Normalize the MDA concentration to the protein concentration of the sample.

-

Conclusion

The TBARS assay is a robust and accessible method for assessing lipid peroxidation, a key event in oxidative stress-related pathologies. While researchers should be mindful of its limitations, particularly regarding specificity, its application with appropriate controls and in conjunction with other oxidative stress markers can provide valuable insights. The standardized protocols and comparative data presented in this guide are intended to facilitate the effective implementation and interpretation of the TBARS assay in a variety of research and drug development contexts.

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating and Urinary Concentrations of Malondialdehyde in Aging Humans in Health and Disease: Review and Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Serum malondialdehyde level: Surrogate stress marker in the Sikkimese diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of serum malondialdehyde in potentially malignant disorders and post-antioxidant treated patients: A biochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response of liver antioxidant defense system to acute and chronic physical and psychological stresses in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid peroxidation measured as this compound-reactive substances in tissue slices: characterization and comparison with homogenates and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of Lipid Peroxidation Induced by Hydrogen Peroxide in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Novel Derivatives of Thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiobarbituric acid and the development of its novel derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Core Synthesis of this compound

The foundational structure of this compound is primarily synthesized through a condensation reaction between a malonic acid derivative, most commonly diethyl malonate, and thiourea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.

General Experimental Protocol: Synthesis of 2-Thiobarbituric Acid

This protocol outlines the synthesis of 2-thiobarbituric acid from diethyl malonate and thiourea.[1][2]

Materials:

-

Diethyl malonate

-

Thiourea

-

Sodium metal

-

Absolute ethanol or methanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide/Methoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol or methanol (a sufficient volume to dissolve the sodium) with stirring. This reaction is exothermic and produces flammable hydrogen gas; appropriate safety precautions must be taken.

-

Reaction Mixture: To the freshly prepared sodium alkoxide solution, add thiourea (1 equivalent) and diethyl malonate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Acidification: Cool the resulting residue in an ice bath and then acidify with hydrochloric acid to a pH of 1-2. This will precipitate the crude this compound.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or ethanol to yield pure 2-thiobarbituric acid.[1][2]

Yield: This method typically affords a yield of around 80%.[2]

Synthesis of Novel this compound Derivatives

The core this compound scaffold can be readily modified to generate a diverse range of derivatives with varied biological activities. The most common modifications involve substitutions at the C5 position and the N1 and N3 positions of the pyrimidine ring.

Knoevenagel Condensation for 5-Substituted Derivatives

A widely employed method for introducing substituents at the C5 position is the Knoevenagel condensation of this compound with various aldehydes or ketones.[3][4][5] This reaction is typically catalyzed by a base, such as piperidine or pyridine, or an acid, like acetic acid.

This protocol describes the synthesis of 5-arylidenethis compound derivatives.

Materials:

-

2-Thiobarbituric acid (or N-substituted derivatives)

-

Aromatic or heterocyclic aldehyde (1 equivalent)

-

Ethanol

-

Piperidine or pyridine (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine or pyridine to the solution.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture and collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry. If necessary, the product can be further purified by recrystallization.

Synthesis of N-Substituted Derivatives

N-substituted this compound derivatives can be synthesized by using appropriately substituted thioureas in the initial condensation reaction with diethyl malonate.

This protocol outlines the synthesis of N,N'-diethylthis compound.

Materials:

-

N,N'-Diethylthiourea

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Reaction Setup: Prepare a solution of sodium ethoxide in ethanol as described in the core synthesis protocol.

-

Condensation: Add N,N'-diethylthiourea (1 equivalent) and diethyl malonate (1 equivalent) to the sodium ethoxide solution.

-

Reflux and Workup: Follow the reflux, solvent removal, acidification, and purification steps as outlined in the general protocol for the synthesis of 2-thiobarbituric acid.

Quantitative Data on Biological Activity

This compound derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antifungal properties. The following tables summarize the quantitative data for selected derivatives.

Anticancer Activity of this compound Derivatives

The cytotoxic effects of various this compound derivatives against different cancer cell lines are presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | 5-(3-Thiophen-2-yl-allylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione | CHL-1 (Melanoma) | 1.8 ± 0.2 | [6] |

| UACC 903 (Melanoma) | 2.5 ± 0.3 | [6] | ||

| 8b | 1,3-Diethyl-5-(3-thiophen-2-yl-allylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione | CHL-1 (Melanoma) | 3.2 ± 0.4 | [6] |

| UACC 903 (Melanoma) | 4.1 ± 0.5 | [6] | ||

| 4g | Chromene derivative of barbituric acid | A2780 (Ovarian) | 12.5 ± 1.2 | [7] |

| MCF7 (Breast) | 25 ± 2.1 | [7] | ||

| A549 (Lung) | 50 ± 4.5 | [7] |

Antifungal Activity of this compound Derivatives

The antifungal efficacy of various this compound derivatives is presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Derivative Type | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Penicillium citrinum MIC (µg/mL) | Reference |

| 7 | 5-[(5-chloro-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 16.78 | 12.55 | 13.81 | [3] |

| 4h | Pyrazole-thiobarbituric acid derivative | 4 | - | - | |

| 4l | Pyrazole-thiobarbituric acid derivative | 4 | - | - | |

| 4a | Pyrazole-thiobarbituric acid derivative | 8 | - | - | |

| 4o | Pyrazole-thiobarbituric acid derivative | 8 | - | - |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Several novel this compound derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic and extrinsic pathways, which converge on the activation of caspases, the executioners of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway.

In some cancer models, this compound derivatives have been shown to modulate the Heat Shock Protein 27 (HSP27), Protein Kinase B (Akt), and c-Jun N-terminal Kinase (JNK) signaling pathway. This pathway is implicated in cell survival, proliferation, and resistance to therapy.

Experimental Workflows

The general workflow for the synthesis and derivatization of this compound is a multi-step process that begins with the core synthesis followed by various modifications.

The biological evaluation of novel this compound derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 6. portlandpress.com [portlandpress.com]

- 7. abeomics.com [abeomics.com]

chemical properties and CAS number of thiobarbituric acid

For Researchers, Scientists, and Drug Development Professionals

Thiobarbituric acid (TBA) is a heterocyclic organic compound with significant applications in biomedical research, particularly as a key reagent in the quantification of lipid peroxidation. This technical guide provides an in-depth overview of its chemical properties, CAS number, and a detailed examination of its most common application, the this compound Reactive Substances (TBARS) assay.

Core Chemical Properties and Identification

This compound is structurally analogous to barbituric acid, with a sulfur atom replacing one of the carbonyl oxygen atoms. This substitution imparts distinct chemical characteristics crucial for its analytical applications.

Synonyms: 4,6-Dihydroxy-2-mercaptopyrimidine, 2-Mercaptobarbituric Acid, TBA[2][4]

A summary of the key quantitative chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₄N₂O₂S | [2][4] |

| Molecular Weight | 144.15 g/mol | [3][4] |

| Melting Point | ~245 °C (with decomposition) | [3][4] |

| pKa | ~3.96 | [5] |

| UV/Vis λmax | 212, 284 nm (in Ethanol/Water) | [2][6] |

| Molar Absorptivity (ε) | 414.9 L/(cm·mol) at 320 nm (in 95% Ethanol/5% Water) | [7] |

Solubility Profile

The solubility of this compound is a critical consideration for its use in various experimental protocols.

| Solvent | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL, 55 mg/mL (381.55 mM) | [2][6][8] |

| Dimethylformamide (DMF) | ~12 mg/mL | [2][6] |

| Ethanol | ~0.2 mg/mL | [2][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | [2][6] |

| Water | Slightly soluble, solubility increases with heat | [4] |

| Hot Water | Soluble | [4] |

| Ether | Soluble | [4] |

| Alkali and Sodium Carbonate Solutions | Soluble | [4] |

The this compound Reactive Substances (TBARS) Assay

The most prominent application of this compound is in the TBARS assay, a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a reactive aldehyde formed during the oxidative degradation of polyunsaturated fatty acids.[9] The reaction between TBA and MDA under acidic conditions and high temperature results in the formation of a colored adduct that can be quantified spectrophotometrically.

Reaction of this compound with Malondialdehyde (MDA)

Caption: Reaction of MDA with two molecules of TBA to form a measurable chromophore.

Experimental Protocol: TBARS Assay for Biological Samples

This protocol provides a generalized methodology for the TBARS assay, adaptable for various biological samples such as plasma, serum, and tissue homogenates.

Materials:

-

This compound (TBA)

-

Trichloroacetic Acid (TCA)

-

1,1,3,3-Tetramethoxypropane (TMP) or Malondialdehyde (MDA) for standard curve

-

Hydrochloric Acid (HCl) or other acid

-

Butylated Hydroxytoluene (BHT) (optional, to prevent further oxidation)

-

Spectrophotometer or plate reader

Reagent Preparation:

-

TBA Reagent: Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid. Gentle heating may be required to fully dissolve the TBA.

-

TCA Solution: Prepare a 10% (w/v) aqueous solution of TCA.

-

MDA Standard Stock Solution: Hydrolyze TMP to generate MDA by mixing TMP with a dilute acid (e.g., 0.1 M HCl) and incubating. Prepare a stock solution of known concentration.

TBARS Assay Workflow

Caption: A generalized workflow for the this compound Reactive Substances (TBARS) assay.

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize tissue in a suitable buffer (e.g., RIPA buffer) on ice.

-

Plasma/Serum: Use directly.

-

-

Protein Precipitation: Add an equal volume of cold 10% TCA to the sample. Vortex and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.[10][11]

-

Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA reagent.

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.[10][11]

-

Cooling: Cool the tubes on ice to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results are typically expressed as MDA equivalents.

Signaling and Biological Relevance

It is important to note that this compound itself is not known to be directly involved in specific signaling pathways within biological systems. Its primary role in a research context is as an analytical reagent. The TBARS assay, while a valuable tool, provides a general measure of oxidative stress and lipid peroxidation.[9] Elevated TBARS levels are associated with a multitude of pathological conditions and cellular stress responses, but do not implicate a single, specific signaling cascade. Therefore, the results of a TBARS assay should be interpreted in the broader context of other markers of oxidative stress and cellular function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2-Thiobarbituric acid | 504-17-6 [chemicalbook.com]

- 5. Buy 2-Thiobarbituric acid | 504-17-6 | >98% [smolecule.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sciepub.com [sciepub.com]

- 8. This compound | Antibacterial | TargetMol [targetmol.com]

- 9. TBARS - Wikipedia [en.wikipedia.org]

- 10. This compound reactive substances (TBARS) Assay [protocols.io]

- 11. mmpc.org [mmpc.org]

The Thiobarbituric Acid-Malondialdehyde Reaction: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chemical reaction between thiobarbituric acid (TBA) and malondialdehyde (MDA), a cornerstone for the widely used this compound Reactive Substances (TBARS) assay. This document is intended for researchers, scientists, and drug development professionals who utilize this assay to quantify lipid peroxidation, a key indicator of oxidative stress. Herein, we detail the reaction mechanism, provide standardized experimental protocols, present quantitative data for accurate analysis, and illustrate the relevant biological signaling pathways.

The Core Reaction: Mechanism of TBA and MDA Condensation

The fundamental principle of the TBARS assay lies in the acid-catalyzed nucleophilic addition of TBA to MDA. Malondialdehyde, a naturally occurring product of lipid peroxidation, reacts with two molecules of TBA under acidic conditions and elevated temperatures (typically 95°C) to form a stable, pink-colored chromophore: the MDA-TBA adduct. This adduct exhibits a maximum absorbance at 532 nm, allowing for its spectrophotometric quantification.

The reaction proceeds through a series of nucleophilic attacks. The enol form of TBA acts as a nucleophile, attacking one of the carbonyl carbons of MDA. Following dehydration, a second TBA molecule attacks the other carbonyl carbon, leading to the formation of the characteristic MDA-(TBA)₂ adduct.

Caption: Reaction mechanism of Malondialdehyde and this compound.

Quantitative Data for the TBARS Assay

Accurate quantification of MDA requires precise experimental parameters and an understanding of the reaction's stoichiometry and kinetics. The following tables summarize key quantitative data for the TBARS assay.

Table 1: Physicochemical Properties of the MDA-TBA Adduct

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) at 532 nm | 1.55 x 10⁵ M⁻¹cm⁻¹ | [1][2][3] |

| Maximum Absorbance (λmax) | 532 nm | [4][5] |

| Fluorescence Excitation | 532 nm | [6] |

| Fluorescence Emission | 553-560 nm | [6] |

Table 2: Typical TBARS Assay Reaction Conditions

| Parameter | Recommended Condition |

| pH | 2.5 - 4.5 |

| Temperature | 95 - 100 °C |

| Incubation Time | 30 - 60 minutes |

Standardized Experimental Protocol for the TBARS Assay

While numerous variations of the TBARS assay exist, the following protocol provides a standardized and reliable method for the quantification of MDA in biological samples.

3.1. Reagent Preparation

-

TBA Reagent: 0.67% (w/v) 2-Thiobarbituric acid in 50% acetic acid.

-

Trichloroacetic Acid (TCA) Solution: 10% (w/v) TCA in distilled water.

-

MDA Standard Stock Solution: Prepare a stock solution of 1,1,3,3-Tetramethoxypropane (TMP), an MDA precursor, in distilled water. TMP is hydrolyzed to MDA under acidic conditions.

-

Butylated Hydroxytoluene (BHT) Solution (Optional): 4% (w/v) BHT in ethanol. Add to samples to prevent further lipid peroxidation during sample processing.

3.2. Sample Preparation

-

Tissue Homogenates: Homogenize tissue samples in ice-cold buffer (e.g., PBS) containing BHT.

-

Cell Lysates: Lyse cells using a suitable lysis buffer.

-

Plasma/Serum: Use directly or after protein precipitation with TCA.

3.3. Assay Procedure

-

To 100 µL of sample or standard, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA reagent.

-

Incubate at 95°C for 60 minutes.

-

Cool the tubes on ice for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

A blank containing the reaction mixture without the sample should also be run to zero the spectrophotometer.

3.4. Calculation of MDA Concentration

Calculate the MDA concentration using the Beer-Lambert law:

MDA Concentration (M) = (Absorbance at 532 nm) / (ε × l)

Where:

-

ε is the molar extinction coefficient of the MDA-TBA adduct (1.55 x 10⁵ M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

Caption: Standardized workflow for the TBARS assay.

Biological Significance: MDA and Cellular Signaling Pathways

Malondialdehyde is not merely a marker of cellular damage; it is also a reactive electrophile that can form adducts with proteins and DNA, thereby modulating cellular signaling pathways. Two key pathways influenced by MDA are the Keap1-Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation.

4.1. Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress, including the presence of MDA, can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes.

4.2. NF-κB Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. MDA and other products of lipid peroxidation can activate this pathway, leading to the transcription of pro-inflammatory cytokines and chemokines. This can create a vicious cycle where oxidative stress promotes inflammation, which in turn generates more reactive oxygen species.

Caption: Influence of MDA on Keap1-Nrf2 and NF-κB signaling pathways.

Considerations and Limitations of the TBARS Assay

While the TBARS assay is a valuable tool, it is essential to be aware of its limitations. The assay is not entirely specific for MDA, as other aldehydes and compounds can also react with TBA to produce a colored product. Therefore, it is crucial to include appropriate controls and to consider the potential for interfering substances in the sample matrix. For a more specific quantification of MDA, chromatographic methods such as HPLC are recommended.

This technical guide provides a comprehensive overview of the this compound reaction with malondialdehyde, offering researchers the necessary information for accurate and reliable measurement of lipid peroxidation. By understanding the underlying chemistry, standardizing protocols, and being mindful of the biological context, the TBARS assay can continue to be a powerful tool in the study of oxidative stress and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the this compound Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thiobarbituric Acid in Measuring Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of thiobarbituric acid (TBA) for the measurement of lipid peroxidation, a critical indicator of oxidative stress. The focus is on the this compound Reactive Substances (TBARS) assay, a widely utilized method in biomedical research and drug development. This document offers a comprehensive overview of the assay's principles, detailed experimental protocols, quantitative data from various biological samples, and a discussion of its advantages and limitations.

Introduction to Lipid Peroxidation and its Measurement

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[1] This chain reaction leads to the formation of a variety of products, including lipid hydroperoxides and aldehydes, such as malondialdehyde (MDA).[1][2] Elevated levels of lipid peroxidation are implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer, making its accurate measurement crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.[1][3]

The TBARS assay is one of the oldest and most frequently employed methods for estimating the extent of lipid peroxidation.[2][4] Its popularity stems from its simplicity, rapidity, and cost-effectiveness.[2][4] The assay quantifies MDA and other TBA-reactive substances, providing a valuable marker of oxidative damage.[1][5]

Principle of the TBARS Assay

The core principle of the TBARS assay lies in the reaction between MDA and TBA under acidic conditions and high temperatures (typically 95°C).[2][6] In this reaction, one molecule of MDA condenses with two molecules of TBA to form a pink to red colored adduct, the MDA-TBA₂ complex.[2][7] This chromophore exhibits a maximum absorbance at a wavelength of 532 nm, which can be quantified using a spectrophotometer.[2][8] The intensity of the color is directly proportional to the concentration of TBARS in the sample.[3]

It is important to note that the TBARS assay is not entirely specific for MDA.[5][9] Other aldehydes and biomolecules can also react with TBA to produce interfering substances.[5][9] Therefore, the results are often expressed as "TBARS levels" or "MDA equivalents."[2]

Experimental Protocols

The following are detailed methodologies for performing the TBARS assay on various biological samples. It is crucial to maintain consistency in sample handling and storage to ensure reliable and reproducible results.[2]

Reagent Preparation

-

This compound (TBA) Solution (0.67% w/v): Dissolve 0.67 g of TBA in 100 mL of deionized water. Gentle heating and stirring may be required to fully dissolve the powder. Some protocols suggest dissolving TBA in a small amount of DMSO before adding water.[10]

-

Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water. Handle with care as TCA is corrosive.

-

Malondialdehyde (MDA) Standard: A stable source of MDA, such as 1,1,3,3-tetramethoxypropane (TMP) or MDA bis(dimethyl acetal), is typically used to prepare a standard curve.[2][10] The acetal form is hydrolyzed to MDA under acidic conditions.[2]

Sample Preparation and Assay Procedure

3.2.1. Plasma or Serum

-

Sample Collection: Collect blood in tubes containing an anticoagulant (EDTA or heparin for plasma) or in serum separator tubes.[3][10]

-

Centrifugation: Centrifuge the blood at 1000-3000 x g for 10-15 minutes at 4°C to separate plasma or serum.[3][11]

-

Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of ice-cold 10% TCA.[10][11]

-

Incubation: Incubate the mixture on ice for 15 minutes to precipitate proteins.[10][11]

-

Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.[11]

-

Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.[10]

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.[10][11]

-

Cooling: Cool the tubes to room temperature.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[11]

3.2.2. Tissue Homogenates

-

Tissue Collection: Excise the tissue of interest and wash it with ice-cold phosphate-buffered saline (PBS) to remove any blood.

-

Homogenization: Weigh the tissue and homogenize it in an appropriate buffer (e.g., RIPA buffer with inhibitors) on ice. A common ratio is 1:10 (w/v).[10][11]

-

Centrifugation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.[11]

-

Protein Precipitation and Assay: Follow steps 3-9 as described for plasma or serum, using the supernatant from the tissue homogenate.

3.2.3. Cell Lysates

-

Cell Collection: Harvest cells by centrifugation.

-

Washing: Wash the cell pellet with cold PBS.[3]

-

Lysis: Resuspend the cells in a suitable lysis buffer (e.g., diluted Cell Lysis Buffer 3 or deionized water followed by sonication and freeze-thaw cycles).[3]

-

Assay: The cell lysate can then be processed similarly to tissue homogenates, starting with the protein precipitation step.[3]

Data Presentation

The concentration of TBARS in the samples is determined by comparing their absorbance values to a standard curve generated using a known concentration of MDA standard. The results are typically expressed as micromoles of MDA per liter (µM) or per milligram of protein.

| Sample Type | Reported TBARS Levels (MDA Equivalents) | Reference |

| Human Serum (Healthy Donors) | 1.80–3.94 μM | [2] |

| Rat Liver Homogenate (Control) | ~19 nmol/g of liver | [12] |

| Rat Liver Homogenate (+ 1 mM BrCCl3) | 4.6-fold increase over control | [12] |

| Rat Liver Homogenate (+ 1 mM t-BOOH) | 8.2-fold increase over control | [12] |

| Rat Liver Homogenate (+ 50 µM Ferrous Iron) | 6.7-fold increase over control | [12] |

Visualization of Key Processes

Lipid Peroxidation Pathway

Caption: Simplified pathway of lipid peroxidation initiation and propagation.

TBARS Assay Chemical Reaction

Caption: Reaction of Malondialdehyde (MDA) with this compound (TBA).

TBARS Assay Experimental Workflow

Caption: General experimental workflow for the TBARS assay.

Advantages and Limitations

Advantages:

-

Simplicity and Rapidity: The TBARS assay is a straightforward and relatively quick method to perform, taking approximately 2 hours.[2]

-

Cost-Effective: The reagents and equipment required are generally inexpensive and readily available in most laboratories.[6]

-

High Throughput: The assay can be adapted for a 96-well plate format, allowing for the analysis of a large number of samples simultaneously.[13]

Limitations:

-

Lack of Specificity: The assay is not entirely specific for MDA, as other aldehydes and non-lipid-derived substances can react with TBA, potentially leading to an overestimation of lipid peroxidation.[5][9]

-

Interference: Various substances present in biological samples, such as bilirubin, sucrose, and certain drugs, can interfere with the assay.[14][15]

-

Harsh Conditions: The requirement for high temperature and acidic conditions can potentially induce artificial lipid peroxidation during the assay itself.[7]

-

Variability: Differences in protocols, including sample handling, storage, and reagent preparation, can lead to variability in results between laboratories, making direct comparisons difficult.[3]

Conclusion

The TBARS assay remains a valuable and widely used tool for the assessment of lipid peroxidation due to its simplicity and cost-effectiveness. It provides a useful index of oxidative stress in a variety of biological samples. However, researchers and drug development professionals must be cognizant of its limitations, particularly the lack of specificity and potential for interference. For more definitive and specific quantification of lipid peroxidation, it is often recommended to use the TBARS assay in conjunction with other methods, such as high-performance liquid chromatography (HPLC) for MDA measurement or assays for other markers of oxidative stress.[15] By understanding the principles and adhering to standardized protocols, the TBARS assay can be a powerful screening tool in the study of oxidative stress and the development of novel therapeutics.

References

- 1. TBARS - Wikipedia [en.wikipedia.org]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the this compound Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Malondialdehyde and this compound-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the this compound Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. Trouble With TBARS [nwlifescience.com]

- 10. mmpc.org [mmpc.org]

- 11. This compound reactive substances (TBARS) Assay [protocols.io]

- 12. Lipid peroxidation measured as this compound-reactive substances in tissue slices: characterization and comparison with homogenates and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 14. Novel interference in this compound assay for lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

solubility and stability of thiobarbituric acid in different solvents

An In-depth Technical Guide on the Solubility and Stability of Thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBA) is a heterocyclic organic compound widely employed as a key reagent in analytical biochemistry, most notably for the quantification of lipid peroxidation through the this compound Reactive Substances (TBARS) assay. The accuracy and reproducibility of such assays are fundamentally dependent on the solubility and stability of TBA in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound across a range of common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination and the TBARS assay, and visual diagrams to illustrate key processes and pathways.

Introduction

2-Thiobarbituric acid (dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione), a derivative of barbituric acid with a sulfur atom replacing the carbonyl oxygen at the C-2 position, is a critical reagent in biomedical research.[1][2] Its primary application is in the TBARS assay, which measures malondialdehyde (MDA), a major end-product of lipid peroxidation and a widely accepted marker of oxidative stress.[3][4][5] The reaction between TBA and MDA under acidic conditions and high temperature yields a pink chromogen that can be quantified spectrophotometrically at approximately 532 nm.[5][6][7]

Given its central role, a thorough understanding of TBA's physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for designing robust and reliable assays. This guide consolidates available data to assist researchers in solvent selection, solution preparation, and storage.

Solubility of this compound

This compound is supplied as a crystalline solid.[8] Its solubility is highly dependent on the solvent's polarity, pH, and temperature. Generally, it exhibits limited solubility in cold water, with improved solubility in hot water and various organic solvents.[9][10]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in different solvents. Stock solutions in organic solvents should be prepared by purging the solvent with an inert gas.[8]

| Solvent | Concentration (mg/mL) | Temperature (°C) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~12 | Not Specified | Soluble | [8] |

| Dimethylformamide (DMF) | ~12 | Not Specified | Soluble | [8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | Not Specified | Soluble in aqueous buffers | [8] |

| Ethanol | ~0.2 | Not Specified | Soluble | [8] |

| Water (Cold) | < 6 | 20 | Slightly soluble | [10] |

| 95% Ethanol / 5% Water | Sufficiently Soluble | Not Specified | The compound dissolves readily. | [1] |

| Glacial Acetic Acid | Freely Soluble | Not Specified | Used as a medium for the TBARS reaction. | [3][11] |

| Hot Water | Soluble | Elevated | - | [9] |

| Ether | Soluble | Not Specified | - | [9][10] |

| Dilute Alkali Solutions (e.g., NaOH) | Soluble | Not Specified | - | [9][10] |

| Dilute Hydrochloric Acid | Soluble | Not Specified | - | [10] |

Stability of this compound

The stability of this compound varies significantly between its solid state and when in solution. Factors such as temperature, light, pH, and the presence of oxidizing agents can influence its degradation.

Solid State Stability

As a crystalline solid, this compound is relatively stable. It should be stored at -20°C for long-term preservation.[8] Under these conditions, it is reported to be stable for at least four years.[8] It is incompatible with strong oxidizing agents.[9][10]

Solution Stability

The stability of TBA in solution is a critical consideration for experimental consistency.

-

Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[8]

-

Organic Solutions: In a 95% ethanol and 5% water mixture, TBA solutions have been noted to be stable.[1][2]

-

Thermal Stability: The compound is thermally stable up to approximately 100°C in air when prepared as a salt with imidazole.[12] The TBARS assay itself is conducted at high temperatures (90-100°C), indicating the reactant's stability under these short-term, specific conditions.[6][13]

Experimental Protocols

The following sections provide detailed methodologies for determining solubility and for the widely used TBARS assay.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 10 mL) in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter that is compatible with the solvent.

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Visible Spectrophotometry. A study found a strong absorbance peak at 320 nm in a 95% ethanol/5% water solvent system.[1]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol for this compound Reactive Substances (TBARS) Assay

This protocol is a generalized procedure for measuring malondialdehyde (MDA) in biological samples, adapted from multiple sources.[3][6][14]

-

Reagent Preparation:

-

TBA Reagent: Prepare a 0.005 M TBA solution by dissolving 0.7212 g of this compound in 1 L of distilled water. Gentle heating on a hot plate may be required to fully dissolve the solid.[14]

-

Acid Solution: Prepare a 20% Trichloroacetic Acid (TCA) - 2M Phosphoric Acid (H₃PO₄) solution by bringing 200 g of TCA and 136 mL of phosphoric acid to a 1 L volume with distilled water.[14] Alternatively, glacial acetic acid can be used as the reaction medium.[3]

-

MDA Standard: Prepare a stock solution of a stable MDA precursor, such as 1,1,3,3-Tetraethoxypropane (TEP), which hydrolyzes to form MDA.[14] Prepare a series of dilutions to create a standard curve.

-

-

Sample Preparation:

-

Homogenize approximately 10 g of the tissue sample with 50 mL of distilled water.[14]

-

Add 50 mL of the chilled acid solution and homogenize again.[14]

-

Centrifuge the homogenate (e.g., 10,000 x g for 20 minutes) in a refrigerated centrifuge.[14]

-

Filter the supernatant through appropriate filter paper.[14]

-

-

Reaction:

-

Measurement:

-

Cool the tubes to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[3] Use a blank sample (containing all reagents except the sample/standard) to zero the instrument.

-

-

Quantification:

-

Construct a standard curve by plotting the absorbance of the MDA standards against their known concentrations.

-

Determine the concentration of TBARS (expressed as MDA equivalents) in the sample by interpolating its absorbance value from the standard curve.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways described in this guide.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Simplified reaction pathway for the TBARS assay.

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. A Simple Spectrophotometric Method for the Determination of this compound Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TBARS - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The concentration of this compound reactive substances (TBARS) and paraoxonase activity in blood of patients with osteoarthrosis after endoprosthesis implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 2-Thiobarbituric acid | 504-17-6 [chemicalbook.com]

- 10. 2-Thiobarbituric acid [chembk.com]

- 11. scilit.com [scilit.com]

- 12. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. depts.ttu.edu [depts.ttu.edu]

The TBARS Assay: A Technical Guide to its Discovery and Enduring, Controversial Legacy in Oxidative Stress Research

For researchers, scientists, and drug development professionals, understanding the nuances of oxidative stress assessment is paramount. Among the oldest and most widely utilized methods is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This in-depth technical guide delves into the discovery, historical evolution, and core principles of this foundational assay, providing a critical perspective for its application in modern research.

Discovery and Early History: A Test for Rancidity

The genesis of the TBARS assay lies in the study of lipid oxidation in the late 1940s. In 1949, Wilbur, Bernheim, and Shapiro published their seminal work in the Archives of Biochemistry, describing a new colorimetric method to assess the oxidation of unsaturated fatty acids.[1][2][3] Their method was based on the reaction of oxidized lipid products with 2-thiobarbituric acid (TBA), which resulted in a characteristic pink color. This simple and reproducible test provided a valuable tool for quantifying the degree of lipid peroxidation, a process then primarily associated with the rancidity of fats and oils.

The core principle of the assay, established in these early studies, is the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with TBA under acidic conditions and high temperatures to form a colored adduct.[4][5] This MDA-TBA adduct exhibits a maximum absorbance at approximately 532 nm, allowing for its quantification using a spectrophotometer.[4][5]

The Core Chemistry: Unraveling the MDA-TBA Reaction

The chemical basis of the TBARS assay is the nucleophilic addition of two molecules of this compound to one molecule of malondialdehyde. This condensation reaction, which occurs under acidic conditions (typically pH 4) and at high temperatures (around 95°C), results in the formation of a pink, fluorescent chromophore, the MDA-(TBA)₂ adduct.[4][5]

Lipid Peroxidation Pathway Leading to MDA Formation

Malondialdehyde is not a primary product of lipid peroxidation but rather a secondary breakdown product of polyunsaturated fatty acids (PUFAs). The process is a free radical-mediated chain reaction involving three key stages: initiation, propagation, and termination.

Experimental Protocols

Original Protocol by Wilbur, Bernheim, and Shapiro (1949)

-

Sample Preparation: Homogenates of various tissues were used.

-

Reagents: A solution of 2-thiobarbituric acid in a suitable solvent (the exact concentration and solvent were not specified in readily available abstracts). An acid, likely a strong mineral acid, was used to achieve the required low pH.

-

Reaction: The tissue homogenate was mixed with the TBA reagent and the acid. The mixture was then heated in a boiling water bath for a specified period to allow for color development.

-

Measurement: The resulting pink color was measured, likely using a colorimeter or an early model of a spectrophotometer, at a wavelength corresponding to the maximum absorbance of the colored product.

A Modern Representative TBARS Assay Protocol

Modern iterations of the TBARS assay have refined the original method for improved consistency and to address some of its limitations. The following is a representative protocol:

Materials:

-

This compound (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Reagent Preparation:

-

TBA reagent: Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid.

-

TCA solution: Prepare a 20% (w/v) solution of TCA in distilled water.

-

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., ice-cold KCl).

-

For plasma or serum samples, they can often be used directly.

-

-

Assay:

-

To 0.5 mL of the sample (or standard), add 2.5 mL of the TBA reagent.

-

If using an antioxidant, a small volume of BHT solution can be added to the sample prior to the TBA reagent to prevent artefactual lipid peroxidation during the heating step.

-

Mix vigorously.

-

Incubate the mixture in a boiling water bath for 15-30 minutes.

-

Cool the tubes on ice to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the clear supernatant to a clean cuvette or microplate well.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm.

-

A blank containing the reagents without the sample should also be measured and its absorbance subtracted from the sample readings.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of MDA.

-

Determine the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA equivalents per mg of protein or per mL of sample.

-

Quantitative Data and Assay Performance

The TBARS assay, while simple, has limitations in its quantitative accuracy. The molar extinction coefficient of the MDA-TBA adduct is approximately 1.56 x 10⁵ M⁻¹cm⁻¹, but this can vary slightly depending on the specific reaction conditions.

Table 1: Comparison of Lipid Peroxidation Assays

| Feature | TBARS Assay | HPLC-based MDA Assay |

| Principle | Colorimetric reaction of MDA with TBA | Chromatographic separation and quantification of the MDA-TBA adduct or other MDA derivatives |

| Specificity | Low; reacts with other aldehydes and biomolecules | High; specifically quantifies MDA |

| Sensitivity | Moderate | High |

| Typical MDA Levels (Human Plasma) | 1-5 µM (TBARS) | 0.2-0.8 µM (MDA)[6][7] |

| Advantages | Simple, inexpensive, high-throughput | High specificity and accuracy |

| Disadvantages | Lack of specificity, potential for artifact generation | More complex, expensive, lower throughput |

Table 2: Common Interfering Substances in the TBARS Assay

| Interfering Substance | Absorbance Maximum (nm) | Effect on TBARS Measurement |

| Bilirubin | ~450 | Can contribute to absorbance at 532 nm, leading to overestimation. |

| Hemoglobin | Soret band ~415, other peaks ~540 and ~577 | Can directly interfere with absorbance readings at 532 nm. |

| Sialic Acid | Can react with TBA to form a colored product | Can lead to falsely elevated TBARS values. |

| Sugars (e.g., sucrose) | Can react with TBA at high temperatures | Can produce a yellow-orange color that interferes with the measurement. |

| Aldehydes (other than MDA) | Variable | Can react with TBA to form chromophores with varying absorbance maxima, contributing to non-specific signal. |

Limitations and Modern Perspectives

Despite its long history and widespread use, the TBARS assay is fraught with limitations, primarily its lack of specificity.[8] The assay measures not only MDA but also a variety of other "this compound reactive substances," including other aldehydes, biliverdin, and certain sugars, which can lead to an overestimation of lipid peroxidation. Furthermore, the harsh acidic and high-temperature conditions of the assay can themselves induce lipid peroxidation, leading to artifactual results.

For these reasons, the scientific community increasingly views the TBARS assay as a preliminary or screening tool rather than a definitive measure of lipid peroxidation. For more accurate and specific quantification of MDA, methods such as high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection are now considered the gold standard.[6][7][9][10][11] These methods allow for the separation of the MDA-TBA adduct from other interfering substances, providing a more reliable measure of lipid peroxidation.

References

- 1. The this compound reagent as a test for the oxidation of unsaturated fatty acids by various agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wilbur, K.M., Bernheim, F. and Shapiro, O.W. (1949) The this compound Reagent as a Test for the Oxidation of Unsaturated Fatty Acids by Various Agents. Archives of Biochemistry, 24, 305-313. - References - Scientific Research Publishing [scirp.org]

- 3. scilit.com [scilit.com]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the this compound Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. A novel HPLC method for the measurement of this compound reactive substances (TBARS). A comparison with a commercially available kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thiobarbituric Acid in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobarbituric acid (TBA), a heterocyclic organic compound, has become an indispensable tool in biomedical research. Its reactivity with byproducts of lipid peroxidation has established it as a key reagent for quantifying oxidative stress. Furthermore, derivatives of TBA are emerging as a promising class of therapeutic agents, particularly in oncology. This technical guide provides an in-depth overview of the core applications of this compound in biomedical research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Application: Measurement of Lipid Peroxidation

The most prevalent application of TBA in biomedical research is in the this compound Reactive Substances (TBARS) assay. This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a naturally occurring product of lipid degradation.[1] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, leads to cellular damage, including the peroxidation of lipids in cell membranes. The TBARS assay provides a widely used and accessible method for assessing this damage.

The principle of the TBARS assay is the reaction of TBA with MDA under acidic conditions and high temperature to form a fluorescent, pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically or fluorometrically.[1] While the assay is straightforward, it is important to note that TBA can react with other aldehydes and biomolecules, which can lead to an overestimation of MDA levels.[2] Therefore, results are often reported as "TBARS" to reflect the measurement of all TBA-reactive substances.

Quantitative Data: TBARS Levels in Health and Disease

The TBARS assay is frequently employed to assess oxidative stress in a variety of diseases. The following tables summarize representative quantitative data on TBARS levels in different pathological conditions.

| Disease State | Sample Type | TBARS Level (Patient) | TBARS Level (Control) | Fold Change | Reference |

| Cardiovascular Disease | |||||

| Coronary Heart Disease | Serum | High Tertile: >3.5 µM | Low Tertile: <2.8 µM | >1.25 | [3] |

| Metabolic Disease | |||||

| Diabetes Mellitus (Type 2) | Plasma | 3.12 ± 0.54 µmol/L | 1.88 ± 0.38 µmol/L | 1.66 | [4] |

| Neurodegenerative Disease | |||||

| Alzheimer's Disease | Brain (Hippocampus) | ~1.5 nmol/mg protein | ~0.9 nmol/mg protein | 1.67 | [5] |

| Cancer | |||||

| Breast Cancer | Plasma | 2.81 ± 0.21 nmol/mL | 1.92 ± 0.15 nmol/mL | 1.46 | [6] |

| Colon Cancer | Serum | 3.5 ± 1.2 nmol/mL | 2.1 ± 0.8 nmol/mL | 1.67 | [7] |

| Metastatic Urothelial Carcinoma | Plasma | High: >6.06 µmol/L | Low: <6.06 µmol/L | - | [8][9] |

Note: Values are presented as mean ± standard deviation or as specified in the reference. The fold change is an approximation based on the provided data.

Experimental Protocols

TBARS Assay for Cultured Cells

This protocol is adapted from established methods for measuring lipid peroxidation in cell lysates.

Materials:

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

This compound (TBA) solution (0.67% w/v in 50% acetic acid)

-

Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Microplate reader (absorbance at 532 nm)

Procedure:

-

Cell Culture and Lysis: Culture cells to the desired confluency. Harvest cells by scraping or trypsinization and wash with cold PBS. Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.

-

Protein Precipitation: Add an equal volume of 10% TCA to the cell lysate. Vortex and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Reaction Setup: Transfer the supernatant to a new tube. Add an equal volume of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 15-20 minutes. The reaction will produce a pink color.

-

Measurement: Cool the samples to room temperature. Pipette 200 µL of the reaction mixture into a 96-well plate and measure the absorbance at 532 nm.

-

Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the TBARS concentration in the samples by interpolating from the standard curve. Results are typically expressed as nmol of MDA equivalents per mg of protein.

TBARS Assay for Animal Tissue Homogenates

This protocol provides a general guideline for measuring TBARS in animal tissues.

Materials:

-

Cold 1.15% (w/v) potassium chloride (KCl) solution or PBS

-

Tissue homogenizer

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

This compound (TBA) solution (0.8% w/v)

-

Butylated hydroxytoluene (BHT) solution

-

Malondialdehyde (MDA) standard

-

Spectrophotometer or microplate reader (532 nm)

Procedure:

-

Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold KCl solution or PBS to wash away any blood. Blot the tissue dry and record its weight.

-

Homogenization: Homogenize the tissue in 9 volumes of cold KCl solution or PBS. The addition of BHT to the homogenization buffer can prevent ex vivo lipid peroxidation.

-

Protein Precipitation: Add 1 volume of 10% TCA to the homogenate. Mix thoroughly and centrifuge at 3,000 x g for 15 minutes.

-

Reaction Setup: Transfer the supernatant to a new tube and add 1 volume of 0.8% TBA solution.

-

Incubation: Heat the mixture in a boiling water bath for 30-60 minutes.

-

Measurement: After cooling, measure the absorbance of the resulting pink chromogen at 532 nm.

-

Quantification: Use an MDA standard curve to determine the concentration of TBARS in the tissue samples. Results are typically expressed as nmol of MDA equivalents per gram of tissue.

This compound Derivatives in Drug Development

Beyond their role in diagnostics, derivatives of this compound are being actively investigated as therapeutic agents, particularly in the field of oncology. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | CHL-1 (Melanoma) | 1.8 | [10] |

| 2b | UACC 903 (Melanoma) | 2.1 | [10] |

| 8b | CHL-1 (Melanoma) | 3.2 | [10] |

| 8b | UACC 903 (Melanoma) | 4.5 | [10] |

| 4g | A2780 (Ovarian) | 15.6 | [11] |

| 4g | MCF7 (Breast) | 18.2 | [11] |

| 4g | A549 (Lung) | 21.4 | [11] |

| TBC | HepG2 (Liver) | 16-24 | [12] |

| TBA | HepG2 (Liver) | 25-34 | [12] |

| 1,3-BA | HepG2 (Liver) | 7 | [12] |

Signaling Pathways and Experimental Workflows

Lipid Peroxidation and TBARS Assay Workflow

The following diagram illustrates the process of lipid peroxidation and the subsequent detection of malondialdehyde (MDA) using the TBARS assay.

References

- 1. TBARS - Wikipedia [en.wikipedia.org]

- 2. Specificity of the this compound reaction: its use in studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum levels of this compound-reactive substances are associated with risk of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma lipid peroxidation products and antioxidant enzyme activities in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated this compound-reactive substances and antioxidant enzyme activity in the brain in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The lipid peroxidation in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein thiols and this compound reactive substance status in colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel this compound derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]